1-Benzyl-2,2-dimethylpyrrolidine
Description
Significance of Pyrrolidine (B122466) Frameworks in Organic Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. wikipedia.orgnih.govnih.gov Its prevalence is attributed to several key features:
Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the creation of multiple stereocenters, providing a three-dimensional scaffold that can be precisely tailored for specific molecular interactions. nih.gov
Physicochemical Properties: The nitrogen atom imparts basicity and nucleophilicity to the ring, influencing its solubility, reactivity, and ability to form hydrogen bonds. wikipedia.orgnih.gov
Synthetic Accessibility: A wide variety of synthetic methods have been developed for the construction and functionalization of the pyrrolidine core, making it a readily accessible building block for organic chemists. nih.govosaka-u.ac.jp
The amino acids proline and hydroxyproline (B1673980) are well-known natural examples of pyrrolidine derivatives. wikipedia.org Furthermore, the pyrrolidine skeleton is a core component of many alkaloids, such as nicotine, and is present in numerous approved drugs, highlighting its importance in drug discovery. wikipedia.orgnih.gov
Distinctive Features and Research Interest in the 1-Benzyl-2,2-dimethylpyrrolidine Scaffold
Within the broader class of N-benzylated pyrrolidines, the this compound scaffold possesses a unique combination of structural elements that make it a compelling subject for research. The gem-dimethyl group at the C2 position introduces significant steric hindrance, which can influence the conformation of the pyrrolidine ring and the reactivity of adjacent functional groups. This steric bulk is a critical feature in its application as a chiral auxiliary in asymmetric synthesis, where it can effectively control the stereochemical outcome of reactions.
Historical Context of Pyrrolidine Synthesis Methodologies
The synthesis of pyrrolidine and its derivatives has a rich history, with methods evolving from classical approaches to modern, highly efficient catalytic strategies.
Historically, pyrrolidines were often synthesized through intramolecular cyclization reactions. A common laboratory method involved the treatment of 4-chlorobutan-1-amine (B1590077) with a strong base to induce ring closure. wikipedia.org Another classical approach is the Dieckmann cyclization, which can be used to form the pyrrolidine ring from appropriate diester precursors. researchgate.net
Over the years, more sophisticated and versatile methods have emerged:
1,3-Dipolar Cycloadditions: This powerful strategy involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene, leading to the direct formation of the pyrrolidine ring with good control over stereochemistry. nih.govosaka-u.ac.jp
Catalytic Hydrogenation: The reduction of pyrrole (B145914) derivatives or other unsaturated precursors using metal catalysts is a widely used method for obtaining saturated pyrrolidine rings. orgsyn.org
Ring Contraction Reactions: More recently, innovative methods involving the photo-promoted ring contraction of pyridines have been developed, offering a novel pathway to functionalized pyrrolidines. osaka-u.ac.jp
Modern Catalytic Methods: Contemporary research focuses on the development of highly efficient and selective catalytic systems for pyrrolidine synthesis, often employing transition metals like iridium or copper to facilitate intramolecular C-H amination or other cyclization pathways. organic-chemistry.org
Scope and Objectives of Academic Research on this compound
Academic research on this compound and related structures is multifaceted, driven by its potential in several key areas of chemistry:
Asymmetric Synthesis: A primary focus is the application of chiral versions of this compound as chiral auxiliaries or ligands in asymmetric catalysis. The goal is to develop new synthetic methodologies that provide high levels of enantioselectivity in the formation of new stereocenters.
Medicinal Chemistry: Researchers are exploring the synthesis of novel derivatives based on the this compound scaffold to discover new therapeutic agents. Studies have investigated N-benzylpyrrolidine derivatives for their potential as anticonvulsants and for the treatment of neurodegenerative diseases. researchgate.netnih.gov
Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this scaffold is another key objective. This includes studying the influence of the gem-dimethyl group on the transition state geometries of reactions and elucidating the mode of action of biologically active derivatives. researchgate.net
The overarching goal is to leverage the unique structural features of this compound to address current challenges in synthetic chemistry and drug discovery.
Structure
3D Structure
Properties
CAS No. |
220024-87-3 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-benzyl-2,2-dimethylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-13(2)9-6-10-14(13)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 |
InChI Key |
MXXPDLJKKIHIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1CC2=CC=CC=C2)C |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 1 Benzyl 2,2 Dimethylpyrrolidine and Its Derivatives
De Novo Synthesis Routes to the Pyrrolidine (B122466) Core Incorporating Benzyl (B1604629) and Dimethyl Moieties
The direct construction of the 1-benzyl-2,2-dimethylpyrrolidine skeleton can be achieved through several elegant synthetic disconnections, primarily involving cyclization reactions and intermolecular coupling strategies.
Cyclization Reactions: Intramolecular Approaches
Intramolecular reactions that form the five-membered pyrrolidine ring are powerful tools in organic synthesis. These methods often involve the formation of a key carbon-nitrogen bond in the final ring-closing step.
The intramolecular aza-Michael addition is a versatile method for the synthesis of nitrogen-containing heterocycles, including pyrrolidines. rsc.orgrsc.org This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a similar Michael acceptor within the same molecule. rsc.org The stereochemical outcome of these reactions can be influenced by various factors, and understanding these can be crucial for the synthesis of specific stereoisomers. rsc.org
For instance, the synthesis of fluorinated pyrrolidine derivatives has been achieved through an intramolecular aza-Michael addition. acs.orgresearchgate.net In one study, an unexpected diastereoselective cyclization was observed, preferentially yielding the anti-N-benzylpyrrolidine sulfone. acs.orgresearchgate.net This highlights the subtle electronic and steric effects that can govern the stereochemistry of the cyclization.
| Precursor Type | Product | Key Features |
| Aminofluorovinylsulfone | anti-N-benzylpyrrolidine sulfone | Diastereoselective cyclization acs.orgresearchgate.net |
| Dienone | 2,6-disubstituted piperidine (B6355638) | Double aza-Michael addition rsc.org |
Ring-closing metathesis (RCM) has become a robust and widely used method for the synthesis of various cyclic compounds, including pyrrolidines and their unsaturated precursors, pyrrolines. acs.orgorgsyn.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, involves the formation of a new double bond within a molecule, leading to cyclization. acs.orgorganic-chemistry.org
The synthesis of pyrrolidine derivatives can be achieved from acyclic enyne precursors through ring-closing enyne metathesis (RCEM). acs.org This atom-economical process produces conjugated dienes that can be further functionalized. acs.org For example, various substituted pyrrolidines have been prepared in good yields from enyne substrates containing a basic or nucleophilic nitrogen atom. acs.org The reaction conditions are typically mild, and the process can tolerate a range of functional groups. acs.orgorgsyn.org
| Catalyst | Substrate | Product | Yield |
| Grubbs' First Generation Catalyst | Enyne with ester or indole (B1671886) group | Pyrrolidine derivative | Good acs.org |
| Grubbs' Catalyst | N-Boc-diallylamine | N-Boc-3-pyrroline | 90-94% orgsyn.org |
It is important to note that the efficiency of RCM can be influenced by factors such as catalyst choice, solvent, temperature, and substrate concentration. orgsyn.org
Intermolecular Coupling and Addition Reactions
Intermolecular reactions provide an alternative approach to the pyrrolidine core, where two or more fragments are joined together to form the heterocyclic ring.
The addition of organometallic reagents, such as Grignard reagents, to nitrones and imines is a classic and effective method for the formation of new carbon-carbon bonds and the construction of substituted amines. u-szeged.hursc.org This strategy can be applied to the synthesis of pyrrolidines. For instance, the addition of a Grignard reagent to a cyclic nitrone can lead to the formation of a substituted hydroxylamine, which can then be further transformed into the desired pyrrolidine. u-szeged.hu The stereochemical course of these additions can often be predicted and controlled. u-szeged.hu
A highly diastereoselective synthesis of 2-substituted pyrrolidines has been reported through the addition of various Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine. rsc.org This method is general and allows for the preparation of both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.org The addition of Grignard reagents to nitriles can also be a viable route, leading to ketones after hydrolysis, which can then be further elaborated into pyrrolidines. masterorganicchemistry.com
Reductive amination is a cornerstone of amine synthesis and a powerful tool for constructing the pyrrolidine ring. youtube.comyoutube.comyoutube.com This reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com By choosing appropriate starting materials, such as a dicarbonyl compound and a primary amine, this method can be used to construct the pyrrolidine ring in a single pot.
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) being particularly common due to their selectivity. youtube.comorganic-chemistry.org They are less reactive than reagents like sodium borohydride (B1222165) and will not readily reduce the starting ketone or aldehyde but will efficiently reduce the intermediate iminium ion. youtube.com Catalyst-free reductive alkylation of amines using sodium borohydride in 2,2,2-trifluoroethanol (B45653) has also been reported as a green and efficient method. organic-chemistry.org
The process can be used to synthesize primary, secondary, or tertiary amines depending on the starting materials. youtube.comyoutube.com For the synthesis of a this compound, one could envision a strategy involving the reductive amination of a suitable δ-keto-aldehyde with benzylamine (B48309).
| Reagents | Product Type | Key Features |
| Ketone/Aldehyde + Amine + NaBH3CN | Primary, Secondary, or Tertiary Amine | Selective reduction of iminium ion youtube.comyoutube.com |
| Amine + Aldehyde/Ketone + NaBH4 in TFE | Alkylated Amine | Catalyst-free, green method organic-chemistry.org |
Stereoselective and Asymmetric Synthesis of this compound Enantiomers and Diastereomers
Achieving stereocontrol in the synthesis of this compound is crucial for accessing specific enantiomers and diastereomers, which can exhibit distinct biological activities. Various methodologies have been developed to this end, broadly categorized into chiral auxiliary-mediated methods and catalytic asymmetric approaches.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. These are chiral molecules that are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.
A prominent strategy involves the use of α-substituted benzylamine chiral auxiliaries. This method allows for the introduction of a nitrogen atom with a specific stereochemistry, influencing the formation of diastereomeric intermediates that can be separated. The chiral benzyl group can be cleaved later in the synthetic sequence. For instance, N-tert-butanesulfinyl imines, derived from chiral tert-butanesulfinamide, have proven to be highly effective chiral auxiliaries. The addition of organometallic reagents to these chiral sulfinimines, followed by intramolecular cyclization, provides a versatile route to chiral pyrrolidine scaffolds. The stereochemical outcome can often be controlled by the choice of the sulfinamide enantiomer or by modifying the reaction conditions.
Another example is the use of pseudo-C2-symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione as a chiral auxiliary in stereodivergent aldol (B89426) reactions. This approach allows for the synthesis of various aldol products with controlled stereochemistry. Similarly, 4(S)-benzyl-1,3-thiazolidin-2-one has been employed as a chiral auxiliary in asymmetric aldol reactions, yielding "Evans syn" aldol adducts with good diastereoselectivity. The auxiliary can be readily removed under mild conditions.
The following table summarizes some key chiral auxiliaries and their applications in the synthesis of chiral pyrrolidine derivatives.
| Chiral Auxiliary | Application | Key Features |
| α-Substituted Benzylamines | Asymmetric synthesis of nitrogen-containing compounds. | Delivers a nitrogen atom with stereochemical bias; auxiliary is readily removable. |
| N-tert-Butanesulfinyl Imines | Enantioselective synthesis of α-disubstituted β-homoprolines. | Stereodivergent allylation allows access to both enantiomers. |
| Pseudo-C2-Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione | Stereodivergent synthesis of aldol products. | Enables control over the formation of different stereoisomers. |
| 4(S)-Benzyl-1,3-thiazolidin-2-one | Asymmetric aldol reactions. | Provides high diastereoselectivity for "Evans syn" aldol products. |
Catalytic Asymmetric Approaches
Catalytic asymmetric synthesis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. This field is broadly divided into organocatalysis and transition metal catalysis.
Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. Pyrrolidine-based organocatalysts are particularly effective in promoting reactions such as the Michael addition of aldehydes to nitroolefins. The synthesis of these catalysts often starts from chiral precursors, such as (R)-glyceraldehyde acetonide, to generate chiral imines that undergo diastereoselective allylation and subsequent transformations to yield the desired organocatalyst.
Transition metal catalysis is a powerful tool for constructing complex molecular architectures with high levels of stereocontrol. Copper-catalyzed 1,3-dipolar cycloaddition reactions of azomethine ylides with alkenes are a prominent method for synthesizing enantioenriched pyrrolidines. The choice of ligand on the metal center can significantly influence the stereoselectivity of the reaction.
Palladium-catalyzed reactions have also been employed in the asymmetric synthesis of related heterocyclic structures. For example, the palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones has been achieved through a tandem Heck/Suzuki coupling of 1,1-disubstituted enamides with aryl/alkenyl boronic acids, demonstrating broad functional group tolerance and high enantioselectivity.
The table below highlights some catalytic asymmetric approaches for synthesizing chiral pyrrolidine and related heterocyclic structures.
| Catalytic System | Reaction Type | Key Features |
| Pyrrolidine-based Organocatalysts | Michael addition of aldehydes to nitroolefins. | High enantioselectivities (up to 85% ee) have been achieved. |
| Copper-Catalyzed | 1,3-Dipolar Cycloaddition. | Provides access to highly enantioenriched heterocyclic motifs. |
| Palladium-Catalyzed | Tandem Heck/Suzuki Coupling. | Enables asymmetric synthesis of 3,3-disubstituted isoindolinones with high enantioselectivity. |
Diastereoselective Transformations
Diastereoselective reactions are crucial for creating multiple stereocenters in a controlled manner. One powerful method is the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinyl imines and azomethine ylides, which can generate densely substituted pyrrolidines with high regio- and diastereoselectivity. The N-tert-butanesulfinyl group acts as an effective chiral director in these transformations.
The diastereoselective synthesis of benzyltetrahydroisoquinoline derivatives has been achieved from amino acids like L-(-)-phenylalanine, L-(+)-valine, and L-(-)-proline through a 1,4-chirality transfer mechanism. Furthermore, the unexpected acid-catalyzed deprotection and cyclodehydration of N-substituted-4,4-ethylenedioxy-3-[(1,3-benzodioxol-5-yloxy)methyl]piperidines has led to the diastereoselective synthesis of novel benzopyranopyridine derivatives.
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound expands its utility in various applications. A general method for synthesizing N-benzyl-2-alkylpyrrolidines with high enantiomeric excess involves the use of chiral organoborane reagents starting from aldehydes.
The Wittig reaction of benzylidenetriphenylphosphorane (B8806397) with N-substituted succinimides provides a stereoselective route to N-substituted 2-benzylidenepyrrolidin-5-ones with an E-configuration. Additionally, the asymmetric intramolecular Michael reaction of acyclic compounds can be used to construct chiral pyrrolidine building blocks. For example, the cyclization of ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate yields ethyl (4-acetyl-1-benzylpyrrolidin-3-yl)acetate with good optical yield.
A multicomponent, one-pot reaction involving 2-alkynylbenzaldehydes, amines, zinc, and benzyl bromide, catalyzed by a combination of Mg(ClO4)2/Cu(OTf)2, offers an
Regioselective Functionalization of the Pyrrolidine Ring
The selective introduction of functional groups onto the pyrrolidine ring is a key challenge in the synthesis of its derivatives. The presence of the C2-gem-dimethyl group blocks functionalization at one of the positions adjacent to the nitrogen atom, thereby simplifying the regiochemical outcomes of certain reactions. Advanced methodologies focus on achieving high selectivity at the remaining C3, C4, and C5 positions.
One powerful strategy involves the direct, redox-triggered α-C-H functionalization of the pyrrolidine ring. nih.gov By employing an internal oxidant like o-benzoquinone, it is possible to achieve regio- and diastereoselective functionalization of the secondary α-C-H bond (C5) over the tertiary one. nih.gov This method leads to the formation of an N,O-acetal intermediate, which can then be intercepted by a nucleophile to introduce a new substituent at the C5 position, yielding unsymmetrically 2,5-disubstituted pyrrolidines. nih.gov
Another approach constructs the functionalized pyrrolidine ring from acyclic precursors, which allows for the pre-installation of desired substituents. A method has been developed for synthesizing 1,5-substituted pyrrolidin-2-ones from donor-acceptor (DA) cyclopropanes and primary amines, such as benzylamine. mdpi.com This process involves the Lewis acid-catalyzed opening of the DA cyclopropane (B1198618) ring with the amine, followed by in situ lactamization. mdpi.com This strategy effectively positions an aryl or alkenyl group at the C5 position of the resulting pyrrolidin-2-one core, which can serve as a versatile intermediate for further modifications.
The table below summarizes key regioselective functionalization strategies applicable to the pyrrolidine scaffold.
| Strategy | Target Position | Reaction Type | Key Reagents/Catalysts | Outcome |
| Redox-Triggered C-H Functionalization | C5 | Oxidation-Nucleophilic Addition | o-Benzoquinone (internal oxidant) | Introduction of a nucleophile at the C5 position. nih.gov |
| Ring-Opening/Lactamization | C5 | Cyclopropane Ring Opening | Donor-Acceptor Cyclopropanes, Benzylamines, Ni(ClO₄)₂·6H₂O | Forms 1,5-substituted pyrrolidin-2-ones. mdpi.com |
| C-H Insertion | C2, C4 | Carbene C-H Insertion | Aryldiazoacetates, Rhodium catalysts (e.g., Rh₂(R-DOSP)₄) | Site-selective introduction of functionalized ester groups. nih.gov |
Derivatization at the N-Benzyl Moiety
Modification of the N-benzyl group is a common strategy to modulate the biological activity and physicochemical properties of pyrrolidine derivatives. This can be achieved either by incorporating a substituted benzyl group during the initial synthesis or by functionalizing the benzyl group of the pre-formed molecule.
The most direct method involves the use of substituted benzylamines or benzyl halides in the construction of the pyrrolidine ring. d-nb.info For instance, in syntheses starting from primary amines, employing a para-methoxybenzylamine or a meta-chlorobenzylamine will directly yield the corresponding N-substituted pyrrolidine. This modular approach allows for the straightforward introduction of a wide variety of electronic and steric diversity. d-nb.info
Furthermore, derivatization can occur on the fully formed this compound. While standard electrophilic aromatic substitution reactions on the benzyl ring are possible, modern cross-coupling reactions offer a more versatile and controlled route, provided a suitable handle (like a halogen) is present on the aromatic ring. Another advanced strategy involves a de-benzylation step to yield the secondary amine, which can then be re-alkylated with a different, often more complex, substituted benzyl group or other moieties.
The following table outlines primary methods for derivatizing the N-benzyl group.
| Strategy | Description | Example Reagents | Notes |
| Synthesis from Substituted Precursors | Using a pre-functionalized benzylamine or benzyl bromide in the ring-forming reaction. | 4-Fluorobenzyl bromide, 3-methoxybenzylamine | A modular and highly versatile approach for introducing diversity. d-nb.info |
| De-benzylation/Re-alkylation | Removal of the benzyl group (e.g., via hydrogenolysis) followed by N-alkylation with a new group. | H₂/Pd/C for de-benzylation; various alkyl/benzyl halides for re-alkylation | Allows for significant structural modification post-synthesis. |
| Aromatic Ring Functionalization | Direct substitution on the phenyl ring of the N-benzyl group. | Nitrating agents, Halogenating agents | Can be limited by issues with regioselectivity and harsh reaction conditions. |
Synthesis of Spirocyclic Pyrrolidines
Spirocyclic pyrrolidines, which contain a carbon atom common to two rings, are increasingly important in drug discovery as they provide novel three-dimensional scaffolds that can explore chemical space beyond traditional flat aromatic structures. researchgate.net A prominent and highly effective method for constructing these systems is the [3+2] cycloaddition reaction involving an azomethine ylide. nih.govnih.gov
This key transformation uses an in situ generated N-benzyl azomethine ylide, which acts as a 1,3-dipole. nih.gov This reactive intermediate is typically formed from precursors such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of an acid. researchgate.netnih.gov The azomethine ylide then reacts with a dipolarophile, often an electron-deficient exocyclic alkene, to furnish the desired spirocyclic pyrrolidine framework in a single, often stereoselective, step. researchgate.netnih.gov This methodology has been successfully applied to synthesize the core structures of known antibacterial agents like Sitafloxacin and Olamufloxacin. nih.gov To enhance reaction efficiency, microwave irradiation has been utilized, which can significantly shorten reaction times and improve yields. researchgate.net
The table below details the synthesis of various spirocyclic pyrrolidines using this cycloaddition strategy.
| Dipolarophile (Ketone Precursor) | Generated Spirocyclic System | Typical Reaction Conditions | Significance |
| Cyclopentanone derivatives | 2-Benzylazaspiro[4.4]nonanes | N-benzyl azomethine ylide generated in situ, DMF solvent. researchgate.net | Creates spirocycles containing five-membered rings. researchgate.net |
| 3- to 7-membered (hetero)alicyclic ketones | Varied spirocyclic pyrrolidines | Reaction with exocyclic alkene derived from the ketone and an N-benzyl azomethine ylide. nih.gov | Provides access to a diverse range of spiro systems for drug discovery. nih.gov |
| Various | Spiro[ researchgate.netbenzofuran-1,3'-pyrrolidine] | Microwave irradiation | Improved reaction efficiency; synthesis of selective σ₁ receptor ligands. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 2,2 Dimethylpyrrolidine
Reactions at the Nitrogen Center: Alkylation and Acylation
The lone pair of electrons on the nitrogen atom of the pyrrolidine (B122466) ring makes it a nucleophilic center, readily participating in alkylation and acylation reactions.
Alkylation: The nitrogen can be alkylated using various alkylating agents. For instance, reaction with alkyl halides leads to the formation of quaternary ammonium (B1175870) salts. The quaternization of the nitrogen atom is a fundamental reaction of tertiary amines.
Acylation: Acylation of the nitrogen center can be achieved using acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acid generated. For example, the reaction of 1-benzyl-2,2-dimethylpyrrolidine with an acyl chloride would yield the corresponding N-acylpyrrolidinium salt. The reactivity of the nitrogen center is influenced by the steric hindrance imposed by the adjacent gem-dimethyl group and the benzyl (B1604629) group.
Reactions at the Pyrrolidine Ring Carbons
Reactions involving the carbon atoms of the pyrrolidine ring are less common than those at the nitrogen center but are crucial for modifying the core structure. These reactions often require activation of the C-H bonds. While specific examples for this compound are not extensively documented in the provided search results, general principles of pyrrolidine chemistry can be applied. For instance, oxidation reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives. Reduction reactions can also modify the pyrrolidine ring.
Ring-Opening and Ring-Expansion Reactions
Ring-opening and ring-expansion reactions represent significant transformations of the pyrrolidine scaffold, offering pathways to different heterocyclic systems or acyclic compounds.
Ring-Opening Reactions: The pyrrolidine ring, being a five-membered ring, is relatively stable. However, under specific conditions, ring-opening can be induced. For aziridines, which are three-membered rings, ring-opening is a common reaction due to their high ring strain. mdpi.combioorg.orgbeilstein-journals.org These reactions are often initiated by nucleophiles or electrophiles. For instance, the reaction of N-acylaziridines with acid chlorides can lead to ring-opened products through the formation of an acylaziridinium ion intermediate. bioorg.org While direct examples for this compound are not provided, analogous principles could be applied under harsh conditions or with specific reagents designed to activate the pyrrolidine ring.
Mechanistic Studies of Key Transformations Involving the this compound Scaffold
Understanding the mechanisms of reactions involving the this compound scaffold is crucial for optimizing reaction conditions and designing new synthetic methodologies.
Investigation of Rearrangement Reactions
Rearrangement reactions can lead to significant structural reorganization. While specific rearrangement studies on this compound were not found, related systems offer insights. For instance, the Hofmann rearrangement is a well-known reaction that can lead to ring contraction. nih.gov The mechanism of ring expansion of N-amino-2-benzylbenzothiazolium salts likely involves deprotonation and S-C bond cleavage to form a ring-opened intermediate that can then cyclize to the expanded ring system. researchgate.net
Studies on Hydrogen Borrowing Processes
Hydrogen borrowing, or hydrogen autotransfer, is a powerful and atom-economical synthetic strategy. csic.es This process involves the temporary oxidation of an alcohol or amine to a carbonyl or imine intermediate, which can then undergo further reaction before the borrowed hydrogen is returned. csic.esnih.gov This methodology is frequently used for C-N bond formation, such as the N-alkylation of amines with alcohols. nih.gov A common example is the N-benzylation of amines using benzyl alcohol, catalyzed by transition metals like ruthenium or palladium. nih.govnih.govrsc.orgresearchgate.net The mechanism generally involves three steps: dehydrogenation of the alcohol to an aldehyde, condensation of the aldehyde with the amine to form an imine, and subsequent hydrogenation of the imine to the N-alkylated amine. csic.es Kinetic isotope effect studies have shown that the benzylic C-H bond cleavage is often the rate-determining step. nih.govrsc.org
Table 1: Mechanistic Steps in Hydrogen Borrowing Catalysis
| Step | Description |
|---|---|
| Dehydrogenation | The metal catalyst removes hydrogen from the alcohol, forming a metal hydride and an aldehyde. |
| Condensation | The aldehyde reacts with the amine to form an imine intermediate. |
| Hydrogenation | The metal hydride reduces the imine, yielding the N-alkylated amine and regenerating the catalyst. |
Intramolecular C-H Amination Mechanisms
Intramolecular C-H amination is a powerful tool for the synthesis of nitrogen-containing heterocycles like pyrrolidines. acs.org Copper-catalyzed intramolecular C-H amination of N-fluoro amides has been developed for the synthesis of pyrrolidines and piperidines. acs.org Mechanistic studies, including the isolation and characterization of a fluorinated copper(II) complex, suggest the involvement of a copper(II) species in the catalytic cycle. acs.org The proposed mechanism involves the homolytic cleavage of the N-F bond, followed by C-H activation and reductive elimination to form the cyclic product. acs.org Theoretical calculations have been employed to explore the potential reaction pathways and the energetics of different intermediates and transition states. acs.org
Applications of 1 Benzyl 2,2 Dimethylpyrrolidine in Organic Synthesis and Catalysis
Role as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are essential for the enantioselective synthesis of complex organic molecules, particularly in the development of pharmaceuticals and natural products. nih.gov The stereogenic center(s) within these blocks are incorporated into a target molecule, defining its absolute stereochemistry. N-benzyl substituted pyrrolidines, including the 2,2-dimethyl variant, are recognized as important chiral auxiliaries and intermediates in this context. wikipedia.org
The pyrrolidine (B122466) motif is a common structural core found in a vast number of biologically active compounds and natural products. nih.gov Consequently, chiral pyrrolidine derivatives are critical starting materials for synthesizing more complex, biologically relevant scaffolds. The N-benzyl group serves as a common and readily removable protecting group, allowing for further functionalization of the pyrrolidine ring.
For instance, the synthesis of chiral pyrrolidine and piperidine (B6355638) derivatives through methods like asymmetric intramolecular Michael reactions yields versatile building blocks for creating alkaloids. researchgate.net A patent has described the preparation of N-benzyl-2-aminomethyl-pyrrolidine, a structurally related compound, as a key intermediate for synthesizing molecules with significant pharmacodynamic properties, highlighting the importance of the N-benzylpyrrolidine scaffold in medicinal chemistry. google.com Similarly, related N-benzylpiperazine derivatives are crucial intermediates in the synthesis of ligands for opioid receptors.
The value of these scaffolds is demonstrated in the construction of complex heterocyclic systems such as pyrrolodiketopiperazines, which exhibit notable biological activity and are of interest in drug discovery programs. researchgate.netehu.es
Non-proteinogenic or "tailor-made" amino acids and peptidomimetics are crucial in modern drug discovery for creating peptides with enhanced stability, potency, and selectivity. nih.gov Chiral N-benzylpyrrolidine derivatives play a significant role as auxiliaries and precursors in the asymmetric synthesis of these molecules.
A prominent method involves the use of chiral nickel(II) complexes derived from Schiff bases. For example, ligands such as (R)- or (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine form stable complexes with glycine (B1666218) or alanine, which can then be alkylated with high diastereoselectivity. Subsequent decomposition of the complex yields the desired non-natural α-amino acid. nih.govrsc.org This approach leverages the chiral environment created by the benzylpyrrolidine ligand to control the stereochemistry of the newly formed amino acid.
Furthermore, the synthesis of constrained amino acids, which are used to induce specific secondary structures like β-turns in peptides, represents another key application. nih.gov The development of lactam-constrained building blocks, often derived from cyclic amino acids, is a testament to the utility of such ring systems in creating sophisticated peptidomimetics. nih.gov The synthesis of α-vinylic amino acids has also been achieved using N-benzyl precursors derived from D-glyceraldehyde, further illustrating the versatility of this compound class. unl.edu
Utilization in Catalysis
The pyrrolidine ring is considered a "privileged scaffold" in catalysis, particularly in the field of asymmetric organocatalysis. nih.govbeilstein-journals.org Its rigid, five-membered ring structure provides a well-defined stereochemical environment that is highly effective in inducing enantioselectivity in a wide range of chemical reactions.
Asymmetric organocatalysis employs small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of potentially toxic or expensive metals. nih.gov Chiral pyrrolidine derivatives, especially those derived from proline, are among the most successful classes of organocatalysts.
While 1-benzyl-2,2-dimethylpyrrolidine itself is primarily a building block, derivatives featuring the N-benzyl-2-substituted-pyrrolidine motif are central to many catalytic systems. For example, diarylprolinol silyl (B83357) ethers, which contain a C2-substituted pyrrolidine ring, are highly efficient catalysts for transformations like Michael additions. beilstein-journals.org Research into new pyrrolidine-based organocatalysts with bulky substituents at the C2 position has shown their effectiveness in the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities. beilstein-journals.org The N-benzyl group often plays a role in tuning the steric and electronic properties of the catalyst to optimize its performance.
Table 1: Performance of a Pyrrolidine-based Organocatalyst in the Michael Addition of Propanal to β-Nitrostyrene
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) syn |
| 1 | Toluene | 0 | 24 | 85 | 91:9 | 83 |
| 2 | CH2Cl2 | 0 | 24 | 82 | 90:10 | 80 |
| 3 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
| 4 | Methylcyclohexane | -10 | 48 | 65 | 93:7 | 86 |
| Data adapted from a study on new pyrrolidine-based organocatalysts with bulky C2 substituents. The catalyst is structurally related, demonstrating the utility of the pyrrolidine scaffold. beilstein-journals.org |
In addition to organocatalysis, chiral pyrrolidine derivatives are extensively used as ligands for transition metals. The nitrogen atom of the pyrrolidine ring readily coordinates to metal centers, and the chiral backbone of the ligand effectively transfers stereochemical information during the catalytic cycle. rsc.org
Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing amines. Catalytic hydroamination, particularly of unactivated olefins, remains a significant challenge in synthesis. nih.gov Research has shown that iridium photocatalysts can effectively catalyze the hydroamination of alkenes with secondary amines, including pyrrolidine, to yield anti-Markovnikov products. nih.gov
While these studies often use pyrrolidine as a substrate rather than a ligand, they establish the chemical compatibility of the pyrrolidine ring in such transformations. The development of chiral ligands based on the this compound scaffold for late transition metals like palladium or iridium is a promising strategy for achieving enantioselective hydroamination. nih.gov The defined chiral pocket created by such a ligand could effectively differentiate between the enantiotopic faces of an incoming alkene, leading to the formation of a single enantiomer of the amine product.
Advanced Spectroscopic and Structural Elucidation Studies of 1 Benzyl 2,2 Dimethylpyrrolidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-Benzyl-2,2-dimethylpyrrolidine in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the molecule's connectivity and spatial arrangement.
The conformational flexibility of the pyrrolidine (B122466) ring and the rotation around the N-CH₂ bond to the benzyl (B1604629) group lead to a complex conformational landscape. frontiersin.orgresearchgate.net The pyrrolidine ring typically adopts a non-planar envelope or twisted conformation. frontiersin.org For this compound, the gem-dimethyl group at the C2 position significantly influences the ring's puckering and the energetic barrier for nitrogen inversion.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the benzyl and pyrrolidine protons. The five protons of the phenyl group would typically appear in the aromatic region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (N-CH₂) are diastereotopic due to the chirality of the pyrrolidine ring and should appear as two distinct signals, likely a pair of doublets (an AB quartet), indicating restricted rotation. The pyrrolidine ring protons at C3, C4, and C5 would present as complex multiplets in the aliphatic region. The two methyl groups at C2 are chemically non-equivalent and are expected to produce two separate singlet signals.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data. Characteristic signals for the aromatic carbons of the benzyl group would be observed between 125 and 140 ppm. The benzylic methylene carbon would appear around 50-60 ppm. The quaternary carbon at C2 would be found further downfield compared to the other pyrrolidine carbons. The two methyl carbons at C2 would also be distinguishable.
Stereochemical and Conformational Analysis: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for elucidating the preferred conformation. researchgate.net NOESY experiments can reveal through-space correlations between protons. For instance, correlations between the benzylic protons and specific protons on the pyrrolidine ring would help define the orientation of the benzyl group relative to the ring. The study of related N-benzylimidazolidines has shown that such compounds can display a preferential conformation with a specific orientation of the substituents. researchgate.net The presence of multiple conformers in solution can be investigated using variable temperature NMR studies, which can provide information on the energy barriers between different conformational states. frontiersin.org
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.20 - 7.40 | Multiplet |
| Benzylic-CH₂ | ~3.5 - 4.0 | AB quartet |
| Pyrrolidine-CH₂ (C5) | ~2.8 - 3.2 | Multiplet |
| Pyrrolidine-CH₂ (C3, C4) | ~1.6 - 2.0 | Multiplets |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Phenyl C (quaternary) | 135 - 140 |
| Phenyl CH | 127 - 130 |
| C2 (quaternary) | 65 - 75 |
| Benzylic-CH₂ | 55 - 65 |
| Pyrrolidine-CH₂ (C5) | 50 - 60 |
| Pyrrolidine-CH₂ (C3, C4) | 20 - 40 |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and stereochemistry. researchgate.netnih.gov For chiral molecules like derivatives of this compound, single-crystal X-ray diffraction analysis is the gold standard for establishing both relative and absolute stereochemistry. researchgate.net
The process involves growing a suitable single crystal of the compound, which can sometimes be a challenge. nih.gov Once a crystal is obtained, it is exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
For this compound, an X-ray crystal structure would reveal:
Relative Stereochemistry: The spatial relationship between the substituents on the pyrrolidine ring.
Absolute Stereochemistry: If the compound is enantiomerically pure and crystallizes in a chiral space group, anomalous dispersion techniques can be used to determine its absolute configuration (R or S).
Conformation in the Solid State: The analysis would provide precise details about the puckering of the pyrrolidine ring (e.g., C3-endo or C3-exo envelope) and the torsional angles defining the orientation of the benzyl group relative to the pyrrolidine ring. researchgate.net This solid-state conformation represents a minimum energy state within the crystal lattice and provides a crucial reference point for comparison with solution-state conformations studied by NMR.
While a specific crystal structure for this compound is not publicly available, studies on numerous substituted pyrrolidine and bipyrazole derivatives have successfully employed this technique to confirm their molecular structures. researchgate.netmdpi.com
Infrared and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies
Expected Vibrational Modes:
C-H Stretching: The aromatic C-H stretching vibrations of the benzyl group are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations from the pyrrolidine ring and the methyl groups would appear in the 2850-3000 cm⁻¹ range.
C-N Stretching: The stretching vibration of the C-N bond in the tertiary amine is typically found in the 1250-1020 cm⁻¹ region.
Ring Vibrations: The C-C stretching vibrations within the phenyl ring usually produce characteristic bands in the 1450-1600 cm⁻¹ region.
CH₂ Bending: The scissoring, wagging, and twisting modes of the CH₂ groups in the pyrrolidine and benzyl moieties would be observed in the 1485-1350 cm⁻¹ region. libretexts.org
Out-of-Plane Bending: The C-H out-of-plane bending modes for the substituted benzene (B151609) ring appear in the 900-675 cm⁻¹ range and are indicative of the substitution pattern.
Hydrogen Bonding: this compound is a tertiary amine, meaning it lacks an N-H proton. Therefore, it cannot act as a hydrogen bond donor. Consequently, the characteristic broad N-H stretching band seen in primary and secondary amines (around 3300-3500 cm⁻¹) will be absent from its IR spectrum. nih.gov The molecule can, however, act as a hydrogen bond acceptor through the lone pair of electrons on the nitrogen atom. In the presence of proton donors, a shift in the vibrational frequencies of the C-N bond may be observed. Weak intermolecular interactions, such as C-H···π interactions between the aliphatic protons and the aromatic ring of another molecule, might also be present in the condensed phase.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Phenyl C=C Stretch | 1600 - 1450 | IR, Raman |
| CH₂ Scissoring | 1485 - 1445 | IR, Raman |
| C-N Stretch | 1250 - 1020 | IR |
Mass Spectrometry for Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For structural elucidation, electron ionization (EI) or collision-induced dissociation (CID) is used to fragment the molecule, and the resulting fragmentation pattern provides valuable information about its structure. nih.govnih.gov
The mass spectrum of this compound is expected to be dominated by fragmentation pathways involving the stable benzyl cation and cleavages of the pyrrolidine ring.
Proposed Fragmentation Pathway:
Molecular Ion (M⁺·): The initial ionization process removes an electron, typically from the nitrogen lone pair, to form the molecular ion.
Formation of the Tropylium (B1234903) Ion (m/z 91): A hallmark of benzyl-containing compounds is the formation of a very stable fragment at m/z 91. docbrown.info This occurs via α-cleavage (cleavage of the bond beta to the phenyl ring), where the C-N bond breaks to release the benzyl radical, followed by rearrangement of the resulting benzyl cation to the highly stable tropylium cation. This is often the base peak in the spectrum. acs.org
α-Cleavage at the Pyrrolidine Ring: Cleavage of a C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. Loss of a methyl radical (·CH₃) from the molecular ion would lead to a fragment at M-15. This cleavage is favored because it results in a resonance-stabilized iminium ion.
Ring Cleavage: The pyrrolidine ring can undergo further fragmentation. Cleavage of the ring can lead to the loss of neutral molecules like ethene (C₂H₄), resulting in various smaller charged fragments.
Formation of the Benzyliminium Ion (m/z 118): Another plausible fragmentation involves the loss of a C₄H₈ fragment from the pyrrolidine ring, leading to the formation of a benzyliminium ion.
Major Expected Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 189 | [C₁₃H₁₉N]⁺· | Molecular Ion |
| 174 | [C₁₂H₁₆N]⁺ | Loss of ·CH₃ (M-15) |
| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |
| 84 | [C₅H₁₀N]⁺ | Pyrrolidinium fragment from C-N cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The study of protonated benzylamines shows that fragmentation can be complex, involving ion/neutral complexes and rearrangements. nih.govnih.govresearchgate.net These advanced techniques provide a detailed picture of the gas-phase chemistry of such molecules.
Computational and Theoretical Investigations of 1 Benzyl 2,2 Dimethylpyrrolidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Benzyl-2,2-dimethylpyrrolidine, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding its reactivity.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous structures. For instance, DFT calculations performed on similar benzyl-containing heterocyclic compounds, such as (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, have been used to determine optimized geometry and electronic properties. researchgate.net For such molecules, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.
In a hypothetical DFT calculation for this compound, the HOMO would likely be localized on the electron-rich aromatic benzyl (B1604629) group and the nitrogen atom of the pyrrolidine (B122466) ring. The LUMO would likely be distributed over the antibonding orbitals of the benzyl group. The calculated electrostatic potential surface would highlight the nucleophilic character of the nitrogen atom.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.0 to -7.0 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 1.5 to 2.5 D | Indicates overall polarity of the molecule |
Note: These values are estimations based on typical values for similar organic molecules and are for illustrative purposes. Actual values would require specific calculations.
Mechanistic studies on related pyrrolidine syntheses have also employed DFT to understand reaction pathways, such as in copper-catalyzed intramolecular C-H amination. nih.gov These studies help in predicting the feasibility of different reaction mechanisms and the influence of substituents on the reaction outcome.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.
The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring, in this case, the benzyl group at the nitrogen and the two methyl groups at the C2 position, significantly influence the preferred conformation. The bulky gem-dimethyl group at the C2 position would sterically hinder the rotation of the benzyl group and influence the puckering of the pyrrolidine ring.
Molecular dynamics simulations can provide a detailed picture of the conformational landscape of this compound in different environments, such as in a solvent or interacting with a biological target. MD simulations on similar molecules, like pyrrolidin-2-one derivatives, have been used to study their binding affinity and stability with biological targets like acetylcholinesterase. researchgate.net A simulation of this compound would likely show the benzyl group adopting a preferred orientation to minimize steric clash with the pyrrolidine ring and its methyl groups. The dynamics would also reveal the time-averaged distribution of different ring puckering states. Such simulations are crucial in drug design to understand how a ligand might fit into a receptor's binding pocket. mdpi.com
Table 2: Key Conformational Features of this compound
| Feature | Description |
| Pyrrolidine Ring Pucker | Expected to adopt an envelope or twist conformation, influenced by the gem-dimethyl group. |
| Benzyl Group Orientation | The rotational angle around the N-CH₂ bond will be restricted due to steric hindrance. |
| Solvent Effects | The presence of a solvent can influence the conformational equilibrium. |
Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which can aid in the structural elucidation of molecules. DFT calculations are commonly used for this purpose.
Table 3: Estimated ¹H NMR Chemical Shifts for this compound
| Protons | Estimated Chemical Shift (ppm) | Multiplicity |
| Benzyl (aromatic) | 7.2 - 7.4 | Multiplet |
| Benzyl (CH₂) | ~ 3.6 | Singlet |
| Pyrrolidine (C5-H₂) | ~ 2.5 - 2.7 | Multiplet |
| Pyrrolidine (C3-H₂) | ~ 1.7 - 1.9 | Multiplet |
| Pyrrolidine (C4-H₂) | ~ 1.6 - 1.8 | Multiplet |
| Methyl (C2-CH₃)₂ | ~ 1.1 | Singlet |
Note: These are estimated values and can vary based on the solvent and other experimental conditions. The prediction is based on the analysis of similar structures. chemicalbook.comchemicalbook.com
Similarly, ¹³C NMR chemical shifts can be predicted. The carbon atoms of the benzyl group would appear in the aromatic region (120-140 ppm), while the pyrrolidine and methyl carbons would be in the aliphatic region.
Mechanistic Modeling of Reactions Involving the Pyrrolidine Scaffold
The pyrrolidine scaffold is a common motif in many biologically active compounds and synthetic intermediates. nih.gov Computational modeling can be used to investigate the mechanisms of reactions involving this scaffold, such as nucleophilic substitution at the nitrogen, or reactions involving the functionalization of the pyrrolidine ring.
For this compound, the nitrogen atom is a key reactive center. Mechanistic modeling could be used to study its nucleophilicity in reactions. The benzyl group can also be a site of reaction, for example, through catalytic hydrogenolysis to remove the benzyl group. DFT calculations can model the transition states of such reactions, providing insights into the reaction barriers and kinetics.
Studies on the biosynthesis of natural products containing a benzylpyrrolidine precursor have utilized computational methods to understand the enzymatic reactions involved in the construction of the scaffold. nih.gov While not directly involving this compound, these studies highlight the power of computational modeling in understanding the complex reaction pathways that lead to the formation of the pyrrolidine ring and its derivatives.
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of substituted pyrrolidines is a central theme in organic chemistry, with ongoing efforts to develop more efficient, sustainable, and versatile methods. Modern strategies are moving beyond traditional multi-step sequences to innovative approaches that build the pyrrolidine (B122466) core with high precision.
Recent advancements include the photo-promoted ring contraction of pyridines using silylborane, which provides access to densely functionalized pyrrolidine derivatives. nih.gov This method proceeds through 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates, offering a novel pathway to the pyrrolidine skeleton with high functional group tolerance. nih.gov Another sophisticated approach involves the functionalization of readily available endocyclic enamine derivatives. researchgate.net For instance, electrophilic addition of iodine to an N-substituted 2-pyrroline, followed by nucleophilic attack, yields α-alkoxy-β-iodopyrrolidines which can be further elaborated into complex substituted pyrrolidines. researchgate.net
More directly related to N-benzylpyrrolidines, established methods often start from precursors like N-benzyl-2-pyrrolidone. A patented process describes the reaction of N-benzyl-2-pyrrolidone with dimethyl sulfate (B86663) and nitromethane (B149229) to form N-benzyl-2-nitromethylene-pyrrolidine, which is subsequently reduced to yield N-benzyl-2-aminomethyl-pyrrolidine. google.com Such multi-step but effective routes highlight the importance of the N-benzylpyrrolidone core in building more complex derivatives. Furthermore, green chemistry principles are being applied, such as the use of eco-friendly homogeneous catalysts like phosphoric acid for the synthesis of related N-benzyl heterocyclic compounds, emphasizing short reaction times and mild conditions. rsc.org
Exploration of New Catalytic Applications
Chiral pyrrolidine derivatives are cornerstones of asymmetric catalysis, acting as powerful organocatalysts or ligands for metal-catalyzed reactions. The stereogenic centers on the pyrrolidine ring can effectively control the stereochemical outcome of a reaction. While specific catalytic applications of 1-Benzyl-2,2-dimethylpyrrolidine are not widely reported, the behavior of its analogs is well-documented.
For example, the chiral analog (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine is recognized as a valuable chiral building block for creating more complex catalysts. Pyrrolidine-based organocatalysts bearing bulky substituents at the C2 position have been synthesized and proven effective in the asymmetric Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities up to 85% ee. beilstein-journals.org
In metal-catalyzed reactions, C2-symmetric 2,5-disubstituted pyrrolidine derivatives function as highly effective chiral ligands. rsc.org When used in the addition of diethylzinc (B1219324) to aryl aldehydes, these ligands can produce secondary alcohols with high chemical yields (85–95%) and excellent enantiomeric excesses (up to 96% ee). rsc.org The performance of these catalytic systems is highly dependent on the specific substitution pattern of the pyrrolidine ligand, as shown in the table below.
| Catalyst/Ligand Type | Reaction Type | Key Performance Metrics | Reference |
|---|---|---|---|
| Pyrrolidine-based organocatalyst (bulky C2 substituent) | Asymmetric Michael addition | 87% yield, 92:8 dr, 85% ee | beilstein-journals.org |
| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Diethylzinc addition to aryl aldehydes | 85-95% yield, 70-96% ee (R-configuration) | rsc.org |
| N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine | Diethylzinc addition to aryl aldehydes | 20-45% ee (with inversion of enantioselectivity for some substrates) | rsc.org |
Advanced Applications in Chemical Biology (excluding clinical/safety)
The N-benzylpyrrolidine scaffold is a privileged structure in chemical biology and medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. The benzyl (B1604629) group can engage in hydrophobic interactions within enzyme pockets or receptors, while the pyrrolidine core provides a rigid framework for orienting other functional groups.
Research on analogs like (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine suggests that such compounds can act as enzyme inhibitors by binding to active sites, thereby blocking substrate access. Studies also indicate that this class of compounds can interact with neurotransmitter receptors in the central nervous system. Furthermore, a series of polysubstituted pyrrolidines, synthesized through ruthenium-catalyzed cascade cyclizations, have been evaluated for their antiproliferation activities against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range. nih.gov One such pyrrolidine derivative was found to induce cell cycle arrest and apoptosis, highlighting the potential of this scaffold in developing molecular probes for studying cellular pathways. nih.gov
Derivatives of N-Benzyl-2-acetamidopropionamide have been identified as potent anticonvulsants, with activity depending critically on the stereochemistry and the nature of substituents. nih.gov For one derivative, the (R)-stereoisomer was significantly more active than the (S)-stereoisomer, demonstrating the importance of precise three-dimensional structure for biological interaction. nih.gov These findings underscore the utility of the N-benzylpyrrolidine scaffold in designing specific probes to modulate and study the function of proteins and cellular processes.
Integration of Machine Learning and AI in Scaffold Design and Synthesis Planning
The fields of organic synthesis and drug discovery are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools offer powerful new ways to design novel molecular scaffolds and plan their synthesis with greater efficiency and sustainability.
Beyond route planning, machine learning is used for scaffold-based drug design. ML models can analyze the structure-activity relationships of existing molecules to identify favorable and unfavorable scaffolds. nih.gov For instance, a "Murcko scaffold" approach can dissect molecules into their core ring systems and linkers to determine which structural motifs are most associated with high biological activity. nih.gov Such an approach could be applied to a library of pyrrolidine-containing compounds to design new derivatives of the This compound scaffold with enhanced properties. ML algorithms are also being developed to predict the outcomes of tissue engineering experiments using different scaffolds, showcasing the broad applicability of these predictive models. researchgate.netresearchgate.netnih.gov
| AI/ML Application Area | Description | Potential Impact on Pyrrolidine Chemistry | Reference |
|---|---|---|---|
| Predictive Retrosynthesis | AI algorithms suggest synthetic pathways by working backward from a target molecule. | Discovery of novel, more efficient, or sustainable routes to this compound and its analogs. | elsevier.comnih.gov |
| Scaffold-Based Design | ML models identify molecular scaffolds correlated with desired biological activity. | Rational design of new pyrrolidine derivatives with optimized properties for use as probes or catalysts. | nih.gov |
| Reaction Optimization | AI-driven robotic systems can autonomously perform experiments to find optimal reaction conditions. | Accelerated development of high-yield synthetic procedures for complex pyrrolidines. | researchgate.net |
Potential as a Probe in Mechanistic Organic Chemistry Studies
Substituted pyrrolidines serve as valuable tools for elucidating the mechanisms of organic reactions. Their rigid, well-defined stereochemistry allows chemists to probe the transition states of reactions and understand the factors that control selectivity.
For example, detailed mechanistic studies on the copper-catalyzed intramolecular C–H amination to form pyrrolidines have been conducted. acs.org By comparing different N-halide precursors (e.g., N-fluoro vs. N-chloro) and analyzing the catalytic cycle through experimental and computational methods, researchers can gain deep insight into the bond activation steps. acs.org The use of specifically substituted pyrrolidine precursors in such studies is crucial for mapping out the reaction pathway.
Furthermore, the diastereoselective synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions between chiral azadienes and azomethine ylides provides a platform for studying the principles of stereocontrol. acs.org By systematically varying the chiral auxiliaries, such as an N-tert-butanesulfinyl group, and analyzing the resulting stereoisomers, the geometric and electronic factors that govern the approach of reactants can be determined. acs.orgThis compound , with its specific substitution pattern, could potentially be used as a reference compound or a building block in studies aimed at understanding the steric and electronic effects in catalysis or cycloaddition reactions.
Q & A
Q. What synthetic strategies are effective for preparing 1-Benzyl-2,2-dimethylpyrrolidine, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling reactions between carboxylic acid derivatives (e.g., picolinic acid) and substituted pyrrolidines. For example, amide bond formation using HATU or EDCl as coupling agents in DMF at elevated temperatures (e.g., 150°C) can yield derivatives with ~36–93% efficiency . Optimization includes stoichiometric balancing (1:1 molar ratio of acid and amine precursors), solvent selection (polar aprotic solvents like DMF enhance reactivity), and purification via column chromatography. Reaction monitoring via TLC ensures endpoint determination .
Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structural integrity of this compound derivatives?
- Methodological Answer :
- LC-MS/HRMS : Retention times (e.g., tR = 0.79–1.26 min) and exact mass measurements (e.g., [M+H]+ = 404.1974 observed vs. 404.1980 calculated) validate molecular weight and purity (>95%) .
- NMR : Key signals include pyrrolidine ring protons (δ 3.33–3.30 ppm for N-CH2 and δ 1.99–1.96 ppm for CH2 groups) and aromatic protons (δ 7.61–6.75 ppm for substituted benzyl groups). DMSO-d6 is preferred for resolving polar intermediates .
- Cross-referencing with NIST Chemistry WebBook data ensures accuracy in spectral assignments .
Q. What solvent systems and workup procedures are optimal for isolating pyrrolidine derivatives?
- Methodological Answer : Post-reaction, cooling the mixture to room temperature and extracting with ethyl acetate (3 × 60 mL) followed by washing with ammonium chloride solution removes acidic impurities. Drying over MgSO4 and solvent evaporation under reduced pressure yields crude products. Final purification via recrystallization or flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) improves purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from variations in receptor subtype selectivity (e.g., OX1 vs. OX2 orexin receptors) or assay conditions (cell lines, incubation times). To address this:
- Perform radioligand displacement assays using standardized protocols (e.g., competition binding with [³H]-SB-674042) to measure IC50 values .
- Validate compound purity via HPLC (>98%) to exclude impurities affecting activity .
- Compare stereochemical configurations (e.g., (S)-enantiomers often show higher receptor affinity than (R)-forms) using chiral chromatography or X-ray crystallography .
Q. What experimental designs are suitable for evaluating the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer :
- Systematic Substituent Variation : Modify benzyl (e.g., 3,4-dimethoxybenzyl vs. 3-methoxyphenyl) and acyl groups (e.g., thiazole vs. pyridine) to assess steric/electronic effects on receptor binding .
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers. Correlate logD values (e.g., 2.5–3.5) with bioavailability .
- Crystallographic Analysis : Resolve crystal structures (e.g., PDB deposition) to identify key interactions (e.g., hydrogen bonding with orexin receptor residues) .
Q. How can researchers optimize the biological activity of this compound derivatives for CNS-targeted therapies?
- Methodological Answer :
- Blood-Brain Barrier (BBB) Penetration : Calculate polar surface area (PSA < 60 Ų) and molecular weight (<450 Da) to prioritize analogs with predicted CNS activity .
- In Vivo Efficacy : Conduct rodent studies (e.g., EEG monitoring for orexin antagonist-induced sleep promotion) with dose escalation (1–30 mg/kg, oral/IP) .
- Toxicity Screening : Evaluate hERG inhibition (patch-clamp assays) and hepatotoxicity (ALT/AST levels in serum) to exclude off-target effects .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
